2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide
Description
The compound 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide is a hydrazone derivative characterized by:
- A 4-(benzyloxy)benzylidene moiety in the hydrazine backbone, providing steric bulk and lipophilicity.
- An N-(2-chlorophenyl) group attached to the oxoacetamide core, contributing halogen-mediated interactions.
- An (E)-configuration at the hydrazone double bond, critical for molecular planarity and biological activity.
Its molecular formula is C22H18ClN3O3 (calculated based on structural analogs), with a molecular weight of 407.85 g/mol. The benzyloxy group enhances solubility in organic solvents, while the 2-chlorophenyl group may influence binding to biological targets through halogen bonding .
Properties
Molecular Formula |
C22H18ClN3O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H18ClN3O3/c23-19-8-4-5-9-20(19)25-21(27)22(28)26-24-14-16-10-12-18(13-11-16)29-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
NCLKRGOOQYDWOL-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Challenges and Optimization
- Hydrazine Stability : Hydrazine derivatives are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Byproduct Formation : Use of scavengers (e.g., molecular sieves) minimizes imine hydrolysis.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure E-isomer.
Chemical Reactions Analysis
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include substitutions on the benzylidene ring and the N-aryl group (Table 1).
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26ClN3O2
- Molecular Weight : 436.6 g/mol
- InChIKey : SGUZVLDSNYXLKJ-WGOQTCKBSA-N
The compound features a benzyloxy group, a hydrazino moiety, and a chlorophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections detail specific studies that highlight the biological activity of this compound.
Antioxidant Activity
The antioxidant potential of hydrazone derivatives has been widely studied. For instance, compounds with similar structural motifs demonstrated significant free radical scavenging abilities. The antioxidant activity can be measured using assays like DPPH or ORAC (Oxygen Radical Absorbance Capacity).
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | TBD | DPPH |
| Similar Derivative A | 15 | DPPH |
| Similar Derivative B | 12 | ORAC |
Enzyme Inhibition Studies
Recent studies have focused on the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative diseases such as Parkinson's disease. Compounds similar to the target compound have shown selective inhibition of MAO-B.
Example Study Findings:
- Compound : 3h (a related derivative)
- IC50 for MAO-B : 0.062 µM
- Mechanism : Competitive inhibition
This suggests that the target compound may also exhibit similar inhibitory effects on MAO enzymes, potentially offering neuroprotective benefits.
Anticancer Activity
Hydrazone derivatives have been investigated for their anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins.
Case Study:
A study evaluated the cytotoxic effects of several hydrazone derivatives on different cancer cell lines. The results indicated significant growth inhibition in breast cancer cells with an IC50 value of approximately 20 µM for structurally related compounds.
Neuroprotective Effects
The neuroprotective potential of hydrazone derivatives is linked to their ability to reduce oxidative stress and inflammation in neuronal cells. For example, compounds exhibiting MAO-B inhibition also demonstrated neuroprotective effects in models of oxidative stress.
Research Highlights:
- In Vitro Model : Neuroblastoma cells treated with oxidative stress-inducing agents.
- Outcome : Reduced cell death and increased viability in the presence of hydrazone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
